molecular formula C22H22N2O3S B7521577 N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide

N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B7521577
M. Wt: 394.5 g/mol
InChI Key: YCYXPUYXPOPLCQ-UHFFFAOYSA-N
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Description

N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzhydryl group, a sulfonylamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of the benzhydryl and sulfonylamino intermediates. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonylamino derivatives.

Scientific Research Applications

N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide can be compared with other similar compounds, such as:

    Diphenylmethane derivatives: These compounds share the benzhydryl group and exhibit similar chemical properties.

    Sulfonylamino compounds: These compounds have the sulfonylamino group and may undergo similar chemical reactions.

    Acetamide derivatives: These compounds contain the acetamide group and may have comparable biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-12-14-20(15-13-17)28(26,27)23-16-21(25)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXPUYXPOPLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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